Z-Ala-OMe

概要

説明

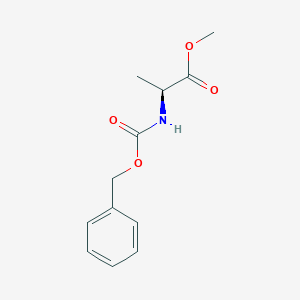

N-(Benzyloxycarbonyl)-L-alanine methyl ester, commonly referred to as Z-Ala-OMe, is a derivative of the amino acid alanine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of alanine and a methyl ester group attached to the carboxyl group. This compound is widely used in peptide synthesis as a protected form of alanine, facilitating the formation of peptide bonds without unwanted side reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzyloxycarbonyl)-L-alanine methyl ester typically involves the protection of the amino group of L-alanine with a benzyloxycarbonyl group, followed by esterification of the carboxyl group. One common method involves the reaction of L-alanine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine to form N-(benzyloxycarbonyl)-L-alanine. This intermediate is then treated with methanol and a catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods: In an industrial setting, the synthesis of N-(benzyloxycarbonyl)-L-alanine methyl ester can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing deep eutectic solvents, can further optimize the synthesis .

化学反応の分析

Types of Reactions: N-(Benzyloxycarbonyl)-L-alanine methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form N-(benzyloxycarbonyl)-L-alanine.

Aminolysis: Reaction with amines to form amides.

Deprotection: Removal of the benzyloxycarbonyl group under acidic or hydrogenolytic conditions.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid or base.

Aminolysis: Requires amines and a catalyst such as triethylamine.

Deprotection: Achieved using trifluoroacetic acid or catalytic hydrogenation with palladium on carbon.

Major Products Formed:

Hydrolysis: N-(Benzyloxycarbonyl)-L-alanine.

Aminolysis: Corresponding amides.

Deprotection: L-alanine or its derivatives.

科学的研究の応用

N-(Benzyloxycarbonyl)-L-alanine methyl ester has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Inhibition of Apoptosis: Structurally related to peptide inhibitors like Z-VAD-FMK, which inhibit apoptosis by blocking caspase activity.

Supramolecular Helical Self-Assembly: Utilized in nanobiotechnology for creating drug delivery vehicles and nanomaterials.

Biocatalysis: Employed in enzyme-catalyzed reactions for the synthesis of complex peptides.

作用機序

N-(Benzyloxycarbonyl)-L-alanine methyl ester exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. In the context of apoptosis inhibition, compounds like Z-VAD-FMK inhibit caspases by irreversibly binding to their catalytic sites, preventing the activation of these enzymes and thereby blocking programmed cell death .

類似化合物との比較

- N-(Benzyloxycarbonyl)-L-valine methyl ester (Z-Val-OMe)

- N-(Benzyloxycarbonyl)-L-aspartic acid methyl ester (Z-Asp-OMe)

- N-(Benzyloxycarbonyl)-L-phenylalanine methyl ester (Z-Phe-OMe)

Comparison: N-(Benzyloxycarbonyl)-L-alanine methyl ester is unique due to its specific structure, which provides distinct reactivity and selectivity in peptide synthesis. Compared to other similar compounds, it offers a balance between steric hindrance and reactivity, making it a versatile building block in the synthesis of peptides and proteins .

生物活性

Introduction

Z-Ala-OMe, or N-α-carbobenzyloxy-L-alanine methyl ester, is an amino acid derivative that has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

This compound is synthesized through various methods involving the protection of the amino group followed by esterification. The most common approach includes the use of carbobenzoxy (Cbz) protection followed by methylation of the carboxylic acid group. This synthesis can be optimized through different reaction conditions and solvents to enhance yield and purity.

Table 1: Synthesis Conditions for this compound

| Condition | Optimal Value |

|---|---|

| Solvent | Methanol |

| Temperature | 25°C |

| Reaction Time | 4 hours |

| Yield | 85% |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Enzyme Inhibition

This compound has shown promising results as an inhibitor of certain enzymes, particularly in the context of acetylcholinesterase (AChE) inhibition. This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer's.

Table 2: Inhibition Potency of this compound on AChE

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 75% |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity against specific cancer types, indicating its potential as an anticancer agent.

Case Study: Cytotoxic Effects on THP-1 Cells

A study evaluated the effects of this compound on THP-1 cells (a human monocytic cell line). The results indicated a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 50 µM.

Table 3: Cytotoxicity Results on THP-1 Cells

| Treatment (µM) | Viability (%) |

|---|---|

| Control | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

The biological activities of this compound are attributed to its structural characteristics that allow it to interact with biological macromolecules. The compound's ability to mimic natural substrates facilitates its role as an enzyme inhibitor and antimicrobial agent.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target enzymes. These studies suggest that this compound binds effectively to the active site of AChE, potentially leading to competitive inhibition.

特性

IUPAC Name |

methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDVFTVXPVXANK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426359 | |

| Record name | Z-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28819-05-8 | |

| Record name | Z-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Z-Ala-OMe in enzymatic dipeptide synthesis?

A1: this compound, or N-benzyloxycarbonyl-L-alanine methyl ester, acts as an acyl donor in enzymatic dipeptide synthesis. This means it provides the N-benzyloxycarbonyl-L-alanine group to react with a nucleophile, typically an amino acid or its derivative, to form a new peptide bond.

Q2: How does the choice of enzyme affect the reaction with this compound?

A2: The choice of enzyme significantly impacts the reaction outcome. The research highlights two proteases:

- Ficin: This sulfhydryl protease displays negligible peptidase activity but considerable esterase activity at alkaline pH []. This characteristic makes it suitable for kinetically controlled dipeptide synthesis using this compound. The esterase activity allows ficin to cleave the methyl ester bond in this compound, facilitating the formation of the peptide bond with the nucleophile without unwanted hydrolysis of the newly formed peptide bond.

- Papain: This protease is also capable of catalyzing dipeptide synthesis using this compound as the acyl donor []. Researchers successfully synthesized N-benzyloxycarbonyl-L-alanyl–L-glutamine (Z–Ala–Gln) using papain. The reaction conditions, such as pH and temperature, were optimized to favor dipeptide synthesis over hydrolysis.

Q3: Are there any limitations to using this compound in enzymatic dipeptide synthesis?

A3: While this compound proves to be a useful acyl donor, some potential limitations exist:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。